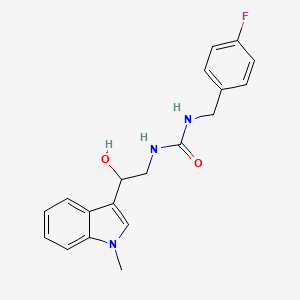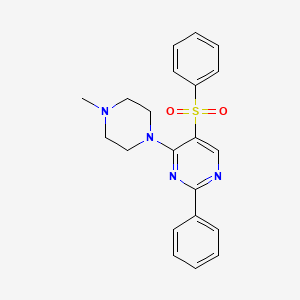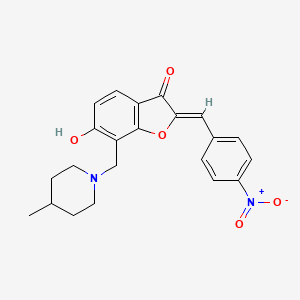![molecular formula C21H25FN6O4 B2719672 Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate CAS No. 862979-64-4](/img/structure/B2719672.png)
Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate” is a novel triazole-pyrimidine hybrid . It has been studied for its potential neuroprotective and anti-neuroinflammatory properties .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The compound was designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of the compound was analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound were carried out in a 50 mL round bottom flask . The reactions involved substituted alkyne and substituted azide in tetrahydrofolate (THF, 20 ml) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques including mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research has explored the synthesis of hybrid molecules containing this compound and their biological activities. For example, Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates derivatives and investigated their antimicrobial, antilipase, and antiurease activities. Some derivatives exhibited good to moderate antimicrobial activity against various microorganisms, along with notable antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Photophysical Properties Study
The photophysical properties of norfloxacin and its derivatives, including compounds related to Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate, were studied to understand the role of various functional groups in the behavior of the quinolone ring. Cuquerella et al. (2006) examined how different substitutions affect the singlet excited-state deactivation and found that intramolecular electron transfer plays a significant role in the photophysical behavior of these compounds (Cuquerella, Miranda, & Bosca, 2006).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of derivatives of this compound have also been a focus of research. Ding et al. (2016) prepared a series of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, showing that most compounds exhibited significant inhibitory activity against tumor cells, with a specific focus on CDC25B inhibition, highlighting the potential of these compounds in antitumor research (Ding et al., 2016).
Structural Analysis
The structural analysis of related compounds, such as enoxacin trihydrate, has provided insights into the molecular arrangement and potential interactions relevant to the biological activity of these compounds. Parvez et al. (2004) described the crystal structure of enoxacin trihydrate, elucidating the hydrogen bonding and molecular conformation that could influence the drug's efficacy (Parvez, Arayne, Sultana, & Siddiqi, 2004).
Mécanisme D'action
Target of Action
The compound “Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups and structural features that are common in pharmaceutical compounds . These include a piperazine ring, a purine ring, and a fluorophenyl group. Each of these structural features could potentially interact with different biological targets.
Mode of Action
The mode of action of a compound is determined by its interactions with its biological targets. For example, the piperazine ring is a common feature in many drugs and is known to interact with a variety of receptors in the nervous system . The purine ring is a component of many important biological molecules, including DNA, RNA, and ATP, and can interact with a variety of enzymes and other proteins .
Biochemical Pathways
The compound could potentially affect multiple biochemical pathways due to its complex structure. For example, compounds containing a purine ring can interfere with nucleic acid synthesis and metabolism, while piperazine derivatives can affect neurotransmitter systems .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. For example, if it acts on neurotransmitter receptors, it could affect neuronal signaling and potentially have effects on mood, cognition, or pain perception .
Propriétés
IUPAC Name |
ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN6O4/c1-3-32-21(31)27-10-8-26(9-11-27)13-16-23-18-17(19(29)24-20(30)25(18)2)28(16)12-14-6-4-5-7-15(14)22/h4-7H,3,8-13H2,1-2H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZADSFKZQNEOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4F)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[7-[(2-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

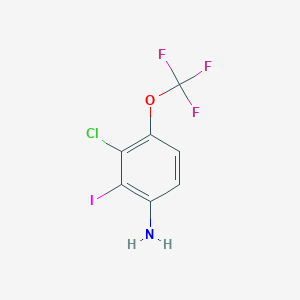
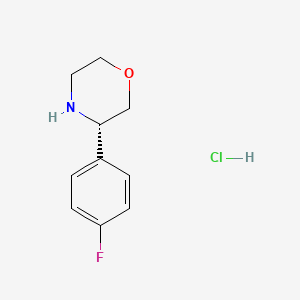
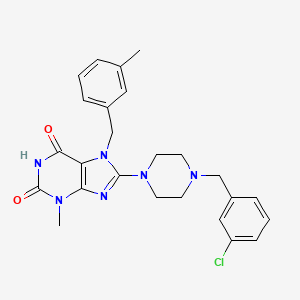
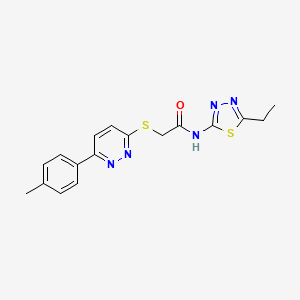

![4-(2-{[(4-Chlorophenyl)(cyano)methyl]carbamoyl}eth-1-en-1-yl)benzamide](/img/structure/B2719603.png)
![3-(2-methoxyethyl)-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2719604.png)
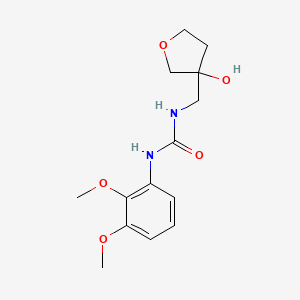
![3,3'-Dimethyl-1-(4-(2,4-dichlorophenyl)-2-thiazolyl)-1'-pheny-5-hydroxy[4,5']-bipyrazol](/img/structure/B2719606.png)


